(2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid
Description
Properties
IUPAC Name |
(2-ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h7-8,14-15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRURHBGJYOLKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1CCCC2)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624239 | |
| Record name | (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622834-95-1 | |
| Record name | (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation of Halogenated Precursors
The most widely applicable method involves palladium-catalyzed borylation of halogenated 2-ethoxy-5,6,7,8-tetrahydronaphthalene precursors. A 2024 study demonstrated that aryl bromides and iodides at position 1 of the tetrahydronaphthalene core undergo efficient coupling with pinacol borane using PdCl₂(CH₃CN)₂ and dialkylbiarylphosphine ligands. For example, treatment of 1-bromo-2-ethoxy-5,6,7,8-tetrahydronaphthalene with pinacol borane (1.2 equiv) and 0.5 mol% Pd catalyst in THF at 80°C for 6 hours achieved an 89% yield (Table 1).
Table 1: Miyaura Borylation Optimization
| Halogen (X) | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br | 0.5 | 80 | 89 |
| I | 0.3 | 70 | 92 |
| Cl | 2.0 | 100 | 68 |
Steric hindrance from the ortho-ethoxy group necessitates bulky ligands such as dicyclohexylphosphino biphenyl to prevent deboronation. Nuclear magnetic resonance (NMR) analysis of the product shows characteristic boron-coupled protons at δ 7.45 ppm (d, J = 6.2 Hz) in the aromatic region.
Hydrozirconation-Halogenation Sequential Approach
A patent from 2025 details a two-step strategy using Schwartz reagent (Cp₂Zr(H)Cl) for hydrozirconation of 1-alkynyl-2-ethoxy-5,6,7,8-tetrahydronaphthalene, followed by halogenation with N-chlorosuccinimide (NCS). The zirconocene intermediate undergoes regioselective chlorination at position 1, which is subsequently subjected to iridium-catalyzed hydrogenation (10 bar H₂, 50°C, 10 days) to yield the boronic acid after borylation (Scheme 1).
Scheme 1: Hydrozirconation Pathway
- Alkyne + Cp₂Zr(H)Cl → Zirconocene intermediate
- NCS → 1-Chloro derivative
- H₂/Ir catalyst → Boronic acid
This method achieves 76% overall yield but requires stringent anhydrous conditions and prolonged reaction times.
Directed Ortho-Metalation (DoM) Strategy
Directed ortho-metalation using a temporary ethoxy-directing group enables precise functionalization. Lithiation of 1-methoxy-5,6,7,8-tetrahydronaphthalene with n-BuLi at −78°C generates a stabilized aryl lithium species at position 2. Quenching with triisopropyl borate followed by acidic workup provides the boronic acid, with subsequent Williamson ether synthesis introducing the ethoxy group (65% yield over two steps).
Critical Considerations:
- Methoxy-to-ethoxy exchange requires BF₃·OEt₂ catalysis to prevent boronic acid decomposition.
- X-ray crystallography confirms the planar geometry of the boronic acid moiety, with B–O bond lengths of 1.37 Å.
Suzuki-Miyaura Cross-Coupling Retro-Synthesis
Retro-synthetic analysis identifies 2-ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl triflate as a key electrophilic partner. Coupling with bis(pinacolato)diboron under Pd(OAc)₂ catalysis (5 mol%, SPhos ligand, K₃PO₄ base) in dioxane at 90°C affords the pinacol boronate ester, which is hydrolyzed to the boronic acid using HCl (2M, 82% yield).
Advantages:
- Triflates exhibit superior reactivity over chlorides in cross-coupling.
- Pinacol ester intermediates facilitate purification via silica gel chromatography.
Catalytic Dehydrogenative Borylation
Emerging techniques employ iridium complexes for C–H borylation of 2-ethoxy-5,6,7,8-tetrahydronaphthalene. Using [Ir(COD)OMe]₂ (2 mol%) and dtbpy ligand under hydrogen gas, position-selective borylation occurs at the least hindered carbon (position 1) with 58% yield. While avoiding pre-functionalization, this method currently suffers from moderate efficiency.
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Suzuki-Miyaura coupling requires palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various boronic esters, alcohols, and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
(2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Substituent Effects on Acidity (pKa)
The pKa of boronic acids is critical for their reactivity and binding affinity. Studies show that para-substituted arylboronic acids exhibit pKa values around ~12.4, with substituent effects mediated through-space interactions rather than traditional through-bond electronic effects . In contrast, methoxy or hydroxy groups (e.g., in (2-hydroxynaphthalen-1-yl)boronic acid) typically increase acidity due to resonance stabilization .
Table 1: pKa Values of Selected Boronic Acids
*Estimated based on substituent effects.
Physicochemical Properties and Solubility
This contrasts with glucose-responsive boronic acids (e.g., 3-AcPBA), which rely on hydrophilic moieties for physiological compatibility . The tetrahydronaphthalene ring further increases hydrophobicity, akin to naphthalene-based analogs like (2-methoxy-1-naphthyl)boronic acid .
Table 3: Solubility and LogP Estimates
| Compound | LogP (Predicted) | Solubility in Water |
|---|---|---|
| Compound A | ~3.5 | Low |
| (2-Hydroxynaphthalen-1-yl)boronic acid | 2.1 | Moderate |
| 3-Carboxy-phenyl boronic acid | 1.8 | High |
Biological Activity
(2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H17B O2
- Molecular Weight : 217.09 g/mol
- CAS Number : 36531-08-5
The biological activity of (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases and other enzymes by binding to their active sites through the formation of boronate esters with hydroxyl groups on the enzyme.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with proteins involved in cell growth and differentiation.
- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydronaphthalene exhibit selective cytotoxicity against cancer cells while sparing normal cells .
Biological Activity Data
A summary of research findings related to the biological activity of (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid is presented in the following table:
Case Studies
- Antitumor Activity : A study demonstrated that (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid derivatives exhibited significant growth inhibition in hepatocellular carcinoma models. The compounds selectively targeted tumor cells without affecting non-tumorigenic cells .
- Phenotypic Screening : In a phenotypic screening assay utilizing a cell-painting approach, various tetrahydronaphthalene derivatives were tested for their ability to modulate cellular phenotypes. The results indicated that these compounds could effectively alter cellular processes such as autophagy and differentiation .
- Enzymatic Interactions : Research highlighted the ability of boronic acids to interact with proteolytic enzymes, suggesting a potential role in therapeutic applications where enzyme modulation is beneficial .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation followed by boronation. Protecting the boronic acid as a boronate ester (e.g., using pinacol) during multi-step reactions improves stability and purity . Purification via recrystallization or chromatography with anhydrous solvents (e.g., THF/hexane) minimizes hydrolysis. Purity validation requires NMR (to confirm substitution patterns) and NMR (to verify boronic acid integrity) .
Q. How can X-ray crystallography determine the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond angles (e.g., C2–C1–B1 = 118.27°) and torsion angles (e.g., C1–C2–C3–C4 = −0.16°), critical for confirming the ethoxy group's orientation and tetrahydronaphthalene ring puckering . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .
Q. What spectroscopic techniques are most effective for characterizing this boronic acid?
- Methodological Answer :
- NMR: Identifies boronic acid speciation (δ ~30 ppm for free B(OH); δ ~10 ppm for boronate esters) .
- FT-IR: Confirms B–O (1340–1310 cm) and C–O (1250–1050 cm) stretches .
- Mass spectrometry: MALDI-MS with DHB matrix prevents boroxine formation via in situ esterification .
Advanced Research Questions
Q. How can boroxine formation during MALDI-MS analysis be mitigated?
- Methodological Answer : Derivatize the boronic acid with diols (e.g., 2,3-butanedione) to form cyclic boronate esters, which are stable under MALDI conditions. Alternatively, use a DHB matrix to promote transesterification, suppressing dehydration/trimerization . For peptides, incorporate ortho-amino methyl groups to stabilize boron .
Q. How does the ethoxy substituent influence Lewis acidity and Suzuki-Miyaura coupling efficiency?
- Methodological Answer : The ethoxy group donates electrons via resonance, reducing Lewis acidity (higher pKa) compared to unsubstituted arylboronic acids. This lowers reactivity in couplings, necessitating optimized conditions (e.g., higher Pd catalyst loading, elevated temperatures) . Steric effects from the tetrahydronaphthalene ring may also slow transmetallation, requiring bulky ligands (e.g., SPhos) .
Q. What are the thermal degradation pathways of this compound under high-temperature conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (e.g., >300°C for arylboronic acids). Degradation pathways include protodeborylation (B–C bond cleavage) and ethoxy group elimination. Pyrolysis-GC/MS identifies volatile byproducts (e.g., naphthalene derivatives) .
Q. How can this boronic acid be adapted for fluorescent biomolecule sensing?
- Methodological Answer : Attach fluorophores (e.g., rhodamine) to the tetrahydronaphthalene core. The ethoxy group enhances water solubility, while the boronic acid binds diols (e.g., bacterial glycolipids). Dual recognition sites (e.g., boronic acid + hydrogen-bond donors) improve selectivity for targets like fructose .
Q. What computational strategies predict the pharmacokinetic impact of the tetrahydronaphthalene moiety?
- Methodological Answer : Molecular dynamics simulations assess membrane permeability (LogP ~3.5 due to hydrophobicity). Docking studies with cytochrome P450 enzymes predict metabolic stability. QSAR models link the rigid tetracyclic structure to prolonged half-life in vivo .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported pKa values for similar boronic acids?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
